N-(4-fluorobenzyl)biphenyl-2-carboxamide
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Overview
Description
N-(4-fluorobenzyl)biphenyl-2-carboxamide: is an organic compound with the molecular formula C20H16FNO It is characterized by the presence of a biphenyl core substituted with a carboxamide group and a 4-fluorobenzyl moiety
Mechanism of Action
Target of Action
A structurally similar compound, 4-(4-fluorobenzyl)piperidine, is known to interact with beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the production of beta-amyloid peptide in neurons, a key player in the development of Alzheimer’s disease .
Biochemical Pathways
If it does indeed target beta-secretase 1, it could potentially influence the amyloidogenic pathway in neurons, which leads to the production of beta-amyloid peptide, a key player in the pathogenesis of alzheimer’s disease .
Result of Action
If it does indeed target beta-secretase 1, it could potentially reduce the production of beta-amyloid peptide in neurons, thereby potentially mitigating the pathological processes associated with alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorobenzyl)biphenyl-2-carboxamide typically involves the reaction of biphenyl-2-carboxylic acid with 4-fluorobenzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: N-(4-fluorobenzyl)biphenyl-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzyl moiety, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N-(4-fluorobenzyl)biphenyl-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
- N-(4-chlorobenzyl)biphenyl-2-carboxamide
- N-(4-methylbenzyl)biphenyl-2-carboxamide
- N-(4-bromobenzyl)biphenyl-2-carboxamide
Comparison: N-(4-fluorobenzyl)biphenyl-2-carboxamide is unique due to the presence of the fluorine atom in the benzyl moiety, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (chlorine, methyl, bromine), the fluorine atom can enhance the compound’s stability and ability to form specific interactions with biological targets.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO/c21-17-12-10-15(11-13-17)14-22-20(23)19-9-5-4-8-18(19)16-6-2-1-3-7-16/h1-13H,14H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWNRAARMBOLQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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